(R)-Apomorphine-10-sulfate
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Overview
Description
®-Apomorphine-10-sulfate is a derivative of apomorphine, a compound known for its dopaminergic activity. This compound is of significant interest due to its potential applications in various fields, including medicine and pharmacology. Apomorphine itself is a non-selective dopamine agonist, and its sulfate derivative is studied for its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Apomorphine-10-sulfate typically involves the sulfonation of apomorphine. This process can be achieved through the reaction of apomorphine with sulfuric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of ®-Apomorphine-10-sulfate involves large-scale sulfonation reactors where apomorphine is reacted with sulfuric acid. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
®-Apomorphine-10-sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent apomorphine.
Substitution: Various substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (chlorine, bromine) and catalysts.
Major Products Formed
Scientific Research Applications
®-Apomorphine-10-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-Apomorphine-10-sulfate involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, mimicking the effects of dopamine and stimulating the receptors. This leads to various physiological responses, including improved motor function and reduced symptoms of neurological disorders. The compound primarily targets the D1 and D2 dopamine receptors, which are involved in regulating movement and coordination.
Comparison with Similar Compounds
Similar Compounds
Apomorphine: The parent compound, known for its dopaminergic activity.
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease.
Bromocriptine: A dopamine agonist with similar therapeutic applications.
Uniqueness
®-Apomorphine-10-sulfate is unique due to its enhanced solubility and stability compared to its parent compound, apomorphine. This makes it more suitable for certain pharmaceutical applications, particularly in formulations where solubility is a critical factor.
Properties
Molecular Formula |
C17H17NO5S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[(6aR)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H17NO5S/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(17(19)16(11)12)23-24(20,21)22/h2-6,13,19H,7-9H2,1H3,(H,20,21,22)/t13-/m1/s1 |
InChI Key |
IHOVAMLPXSKBSG-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
Origin of Product |
United States |
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